The combination of a benzofuran and pyridine ring system in 2-Py-BCF-Me presents interesting possibilities for medicinal chemistry. Benzofurans have been explored for their anti-tumor and anti-bacterial properties [], while pyridines are a prevalent scaffold in many bioactive molecules. 2-Py-BCF-Me could be a starting point for the development of novel drugs by researchers investigating these areas.
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester is a complex organic compound with the molecular formula and a molecular weight of 253.25 g/mol. This compound features a benzofuran moiety fused with a pyridine ring, which contributes to its unique chemical properties. The structure includes a carboxylic acid group that is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .
The chemical reactivity of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be attributed to its functional groups. Key reactions include:
Research indicates that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and shows promise in inhibiting certain cancer cell lines. Its unique structure allows it to interact with biological targets, potentially modulating various biochemical pathways .
The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be achieved through several methods:
The applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester span various fields:
Studies on the interactions of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester with various biological macromolecules have highlighted its potential as a ligand in drug design. The compound's ability to bind selectively to specific receptors or enzymes could lead to new therapeutic agents targeting diseases such as cancer and inflammation .
Several compounds share structural similarities with 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Pyridinecarboxylic acid, methyl ester | Simpler structure, lacks benzofuran component | |
6-Bromo-2-pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester | Contains bromine substituent affecting reactivity | |
2-(6-Bromo-pyridin-2-yl)-benzofuran | Lacks carboxylic acid functionality |
The unique combination of both benzofuran and pyridine functionalities in 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester distinguishes it from other compounds, offering diverse chemical reactivity and potential biological activity not found in simpler analogs .